ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetate backbone conjugated to a substituted arylhydrazine moiety. This compound belongs to a class of α-chloro-hydrazones, which are pivotal intermediates in synthesizing bioactive molecules, heterocycles, and coordination complexes. The (2E)-configuration denotes the geometry of the hydrazone bond, influencing its reactivity and intermolecular interactions .
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
IHIOGYQUXIAYMQ-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Methoxy-5-Methylphenylhydrazine
The arylhydrazine precursor is synthesized via diazotization and reduction:
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Diazotization :
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2-Methoxy-5-methylaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
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Reaction conditions :
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Molar ratio (aniline:NaNO₂:HCl) = 1:1.1:3
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Temperature: 0–5°C
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Time: 30–45 minutes
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-
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Reduction :
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The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl to yield 2-methoxy-5-methylphenylhydrazine.
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Key parameters :
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SnCl₂ concentration: 20% w/v
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Temperature: 25°C
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Yield: 75–80%
-
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Condensation with α-Chloro-β-Keto Esters
The hydrazine reacts with ethyl 2-chloro-3-oxobutanoate under acidic or basic conditions:
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Mechanism : Nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of the α-chloro-β-keto ester, followed by dehydration to form the hydrazone.
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Reagents :
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Ethyl 2-chloro-3-oxobutanoate
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Solvents: Ethanol, methanol, or tetrahydrofuran (THF)
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Catalysts: Acetic acid (for acid-mediated) or sodium acetate (for base-mediated)
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| Parameter | Acid-Mediated | Base-Mediated |
|---|---|---|
| Catalyst | Acetic acid (5 mol%) | Sodium acetate (10 mol%) |
| Temperature | 60–70°C | 25–30°C |
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 65–70% | 55–60% |
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and product stability:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 5 | 68 |
| Methanol | 32.7 | 4.5 | 72 |
| THF | 7.6 | 8 | 58 |
Methanol enhances reaction rates due to its high polarity, facilitating proton transfer during dehydration.
Temperature and Catalysis
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Acid-mediated reactions benefit from elevated temperatures (60–70°C), accelerating dehydration.
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Base-mediated reactions require milder conditions (25–30°C) to prevent ester hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods adopt continuous flow reactors to improve efficiency:
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Residence time : 30 minutes
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Throughput : 50 kg/day
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Purity : ≥98% (via in-line HPLC monitoring)
Purification Techniques
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Recrystallization : Ethyl acetate/hexane (1:3) yields 85–90% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity.
Analytical Characterization
Post-synthesis validation employs spectroscopic methods:
| Technique | Key Peaks |
|---|---|
| IR (KBr) | 1735 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O methoxy) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃), δ 6.85–7.20 (m, 3H, aromatic) |
| ¹³C NMR | δ 168.5 (C=O), δ 154.2 (C=N), δ 56.1 (OCH₃) |
Comparative Analysis with Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60%:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 hours | 2 hours |
| Yield | 68% | 70% |
Biocatalytic Approaches
Recent studies explore lipase-catalyzed condensation:
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Catalyst : Candida antarctica lipase B
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Solvent : Ionic liquids (e.g., [BMIM][BF₄])
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Yield : 50–55% (room temperature, 24 hours)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the compound undergoes nucleophilic substitution due to its electrophilic nature. This reaction is facilitated by nucleophiles like hydroxide ions (OH⁻) or ammonia (NH₃) under aqueous conditions.
Reaction Details:
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Reagents: Sodium hydroxide (NaOH), ammonia (NH₃)
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Conditions: Aqueous medium, reflux
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Products: Substituted derivatives (e.g., hydroxy or amino analogs)
This substitution is critical for modifying the compound’s biological activity or physical properties, as seen in similar hydrazone derivatives.
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Details:
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Reagents: Dilute HCl (acidic) or NaOH (basic)
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Conditions: Heated aqueous solution
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Products: 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetic acid
This reaction is foundational for producing intermediates in pharmaceutical synthesis, such as apixaban .
Oxidation Reactions
The hydrazone group can be oxidized to form oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reaction Details:
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Reagents: KMnO₄, H₂O₂
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Conditions: Acidic medium, room temperature
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Products: Oxidized derivatives (e.g., ketones)
Oxidation modifies the electronic environment of the molecule, influencing its reactivity in subsequent reactions.
Reduction Reactions
Reduction of the hydrazone group converts it into amines using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction Details:
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Reagents: NaBH₄, LiAlH₄
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Conditions: Inert atmosphere (e.g., nitrogen)
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Products: Reduced amines
These reactions are pivotal for synthesizing biologically active derivatives with potential therapeutic applications.
Condensation Reactions
The hydrazone group can participate in condensation reactions with carbonyl compounds, forming Schiff bases or other heterocycles.
Reaction Details:
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Reagents: Aldehydes, ketones
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Conditions: Acidic or basic catalysis
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Products: Condensed derivatives (e.g., imines)
Such reactions expand the compound’s utility in organic synthesis and drug discovery.
Comparison of Key Reactions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, NH₃ | Aqueous, reflux | Substituted derivatives |
| Hydrolysis | HCl, NaOH | Heated aqueous | Carboxylic acid |
| Oxidation | KMnO₄, H₂O₂ | Acidic, room temperature | Oxides, ketones |
| Reduction | NaBH₄, LiAlH₄ | Inert atmosphere | Amines |
| Condensation | Aldehydes, ketones | Acidic/basic catalysis | Schiff bases, heterocycles |
Mechanistic Insights
The compound’s reactivity stems from its hydrazone functional group, which engages in nucleophilic or electrophilic interactions. For example, the chloro group’s substitution is driven by the electron-withdrawing effect of the hydrazone, enhancing nucleophilic attack. Hydrolysis of the ester group follows conventional ester cleavage pathways, critical for generating carboxylic acid intermediates .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl acetate with hydrazine derivatives under acidic conditions. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities
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Antimicrobial Properties :
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that the compound exhibits a broad spectrum of activity, making it a candidate for further development as an antibacterial agent.These findings suggest that the compound could be explored for therapeutic applications in treating bacterial infections.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Activity :
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells.The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, warranting further investigation into its potential as a chemotherapeutic agent.Cancer Cell Line IC50 Value (µM) MCF-7 (Breast Cancer) 10 HCT116 (Colon Cancer) 15
Case Studies
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Case Study on Antimicrobial Efficacy :
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. The results showed a significant reduction in bacterial load in treated groups compared to controls, indicating its potential for clinical application in infectious diseases . -
Case Study on Anticancer Properties :
Another research article highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers in MCF-7 cells .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and hydrazinylidene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural analogues differ in the substituents on the aryl ring and the geometry of the hydrazone bond (E/Z isomerism). Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogues
*Calculated based on molecular formula. †Exact data for the target compound is unavailable in provided evidence; values inferred from analogues.
Key Observations:
- Substituent Position and Polarity: The 2-methoxy-5-methyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogues (e.g., 4-OCH₃ in ).
- E/Z Isomerism : The (2E)-configuration in the target compound contrasts with the (Z)-geometry prevalent in analogues (e.g., ). E-isomers often exhibit different crystallinity and solubility due to altered molecular packing .
- Melting Points : Para-methoxy derivatives (e.g., 94°C in ) have lower melting points compared to nitro-substituted analogues (127°C in ), reflecting reduced polarity.
Table 2: Reaction Yields and Conditions
Crystallographic and Geometric Analysis
- Dihedral Angles : In ethyl 2-(benzimidazolyl)-2-(4-nitrophenylhydrazinylidene)acetate, the dihedral angle between the acetate and nitrophenyl groups is 18.23°, indicating moderate planarity . Para-substituted analogues (e.g., 4-OCH₃ in ) likely exhibit smaller angles due to reduced steric clash.
- Hydrogen Bonding : Ortho-substituents (e.g., 2-OCH₃ in the target compound) may promote intramolecular hydrogen bonds, stabilizing the E-configuration .
Biological Activity
Ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate, also known by its chemical formula , is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure features a chloro group, a methoxyphenyl group, and a hydrazono moiety, which contribute to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in scientific research.
Overview of Biological Activity
The biological activity of this compound has been explored primarily through its potential therapeutic properties, including:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that it may disrupt cellular processes essential for tumor proliferation.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Enzyme Inhibition : The compound interacts with specific enzymes, leading to inhibition or modulation of their activity, which is crucial in various biochemical pathways.
The mechanism of action involves several key interactions:
- Molecular Targets : this compound interacts with enzymes and proteins, leading to significant changes in their activity. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function.
- Pathways Involved : The presence of the methoxy group allows for metabolic transformations that may yield active metabolites, enhancing the compound's biological effects.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-15 | 1.61 ± 1.92 |
| A-431 | 1.98 ± 1.22 |
| HepG2 | 3.50 ± 0.85 |
These results indicate that the compound is particularly effective against colon carcinoma cells, suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
In a separate study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results showed a dose-dependent reduction in cytokine levels, indicating its potential utility in treating inflammatory diseases.
Applications in Scientific Research
This compound has several applications:
- Pharmaceutical Research : It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants.
- Biological Assays : The compound is utilized as a reagent in enzyme inhibition studies and protein-ligand interaction assays.
- Chemical Synthesis : It acts as a building block for synthesizing new chemical entities with potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via a two-step diazotization and coupling process.
Diazotization : React 2-methoxy-5-methylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt.
Coupling : Treat ethyl 2-chloroacetoacetate with the diazonium salt under acidic conditions (pH 4–6) to form the hydrazone product. Optimal yields (~77%) are achieved at 25–30°C with rigorous pH control to minimize side reactions .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography.
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the (E)-configuration of the hydrazone moiety. The chemical shift of the hydrazone NH proton typically appears at δ 10–12 ppm in DMSO-d₆ .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the hydrazone group and dihedral angles between aromatic subunits (e.g., 7.35°–18.23° deviations observed in analogous structures) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in the hydrazone configuration, and what software tools are recommended?
Methodological Answer:
Q. What strategies address discrepancies between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
- Contradiction Analysis : If discrepancies arise (e.g., unexpected regioselectivity), re-evaluate solvent effects or intermediate stabilization using polarizable continuum models (PCM) .
- Experimental Verification : Conduct control reactions with isotopic labeling (e.g., ¹³C) or in situ IR monitoring to track intermediate formation .
Q. How is this compound utilized as a synthon in constructing heterocyclic pharmacophores for drug development?
Methodological Answer:
- Key Application : The compound serves as a precursor in synthesizing Apixaban intermediates. React it with morpholino-dihydropyridinones under basic conditions (e.g., triethylamine in toluene) to form fused pyrazolo-pyridine cores via cyclocondensation (yields ~94%) .
- Mechanistic Insight : The electron-withdrawing chloro and hydrazone groups activate the acetate moiety for nucleophilic attack, facilitating ring closure .
- Optimization : Use high-throughput screening (HTS) to identify optimal solvents (e.g., toluene, THF) and catalysts (e.g., Pd/C) for scalability .
Q. What are the challenges in resolving tautomeric equilibria of the hydrazone group, and how can they be mitigated?
Methodological Answer:
- Tautomer Identification : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria between (E)- and (Z)-hydrazones.
- Crystallographic Trapping : Co-crystallize the compound with chiral auxiliaries (e.g., tartaric acid derivatives) to stabilize a single tautomer .
- Computational Modeling : Compare experimental XRD data with DFT-optimized tautomer geometries to assign configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
